tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate
CAS No.:
Cat. No.: VC15760228
Molecular Formula: C9H14F2N4O2
Molecular Weight: 248.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14F2N4O2 |
|---|---|
| Molecular Weight | 248.23 g/mol |
| IUPAC Name | tert-butyl N-[3-amino-1-(difluoromethyl)pyrazol-4-yl]carbamate |
| Standard InChI | InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-5-4-15(7(10)11)14-6(5)12/h4,7H,1-3H3,(H2,12,14)(H,13,16) |
| Standard InChI Key | NRYOQCYIKVHIIS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN(N=C1N)C(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a 1H-pyrazole ring substituted at the 1-position with a difluoromethyl group (-CF₂H) and at the 4-position with a Boc-protected amine. The tert-butyl carbamate group (Boc) acts as a protective moiety for the amine, enhancing stability during synthetic manipulations . Key structural attributes include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to π-π stacking interactions in target binding .
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Difluoromethyl Group: Introduces electronegativity and metabolic stability, common in agrochemicals and pharmaceuticals .
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Boc Protection: Facilitates stepwise synthesis by preventing unwanted side reactions at the amine site .
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄F₂N₄O₂ | |
| Molecular Weight | 248.23 g/mol | |
| CAS Registry Number | 2171317-81-8 | |
| Density | Not Reported | |
| Melting/Boiling Points | Not Reported |
Spectroscopic Data
While explicit spectral data for this compound is limited in public databases, analogous pyrazole-carbamates exhibit characteristic signals:
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¹H NMR: Protons on the pyrazole ring resonate between δ 6.5–8.0 ppm, while the Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm .
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¹³C NMR: The carbonyl carbon of the Boc group resonates at ~155 ppm, with CF₂H carbons near 110–120 ppm (J₃₂ coupling ~240 Hz) .
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IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹) and carbonyl vibrations (1700–1750 cm⁻¹) confirm the carbamate functionality .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of tert-butyl [3-amino-1-(difluoromethyl)-1H-pyrazol-4-yl]carbamate typically involves multi-step sequences starting from difluoromethyl-substituted precursors. A representative pathway, inferred from related compounds, includes:
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Cyclocondensation: Reacting α,β-unsaturated esters with hydrazine derivatives to form the pyrazole ring. For example, methyl hydrazine and difluoroacetyl intermediates undergo cyclization under acidic conditions .
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Boc Protection: Treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Methyl hydrazine, HCl, EtOH, 80°C | 75% | |
| Boc Protection | Boc₂O, Et₃N, THF, rt | 88% |
Optimization Challenges
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Regioselectivity: Ensuring correct substitution on the pyrazole ring requires careful control of reaction stoichiometry and temperature .
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Deprotection Sensitivity: The Boc group is susceptible to acidic conditions, necessitating mild deprotection strategies (e.g., trimethylsilyl chloride) .
Physicochemical and Stability Profiles
Solubility and Partitioning
The compound’s solubility profile is influenced by its polar carbamate and nonpolar tert-butyl groups:
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Aqueous Solubility: Limited solubility in water (<1 mg/mL) due to hydrophobic tert-butyl and difluoromethyl moieties .
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Organic Solvents: Freely soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF) .
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
The compound’s Boc-protected amine serves as a versatile handle for further functionalization:
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Antifungal Agents: Analogous carbamates exhibit activity against cellulose synthase, a target in crop protection .
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Kinase Inhibitors: Pyrazole-carbamates are precursors to compounds targeting oncogenic kinases (e.g., BRAF V600E) .
Agrochemical Relevance
Difluoromethyl groups enhance lipophilicity and resistance to metabolic oxidation, critical for herbicide design .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective routes to access chiral pyrazole derivatives, leveraging organocatalysts or transition-metal complexes .
Green Chemistry Approaches
Solvent-free cyclization and microwave-assisted reactions are being explored to improve yields and reduce waste .
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